3-Bromo-4-(trifluoromethoxy)benzonitrile physical properties
3-Bromo-4-(trifluoromethoxy)benzonitrile physical properties
An In-Depth Technical Guide to the Physical Properties of 3-Bromo-4-(trifluoromethoxy)benzonitrile (CAS: 191602-89-8)
Section 1: Introduction and Strategic Importance
3-Bromo-4-(trifluoromethoxy)benzonitrile is a halogenated aromatic nitrile that serves as a highly valuable building block for researchers in medicinal chemistry and materials science. Its strategic importance is derived from the unique and synergistic properties of its three key functional groups: the nitrile, the bromine atom, and the trifluoromethoxy group.
The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest in drug development. It is considered a "super-analogue" of the methoxy group and is known to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of molecules to biological targets.[1][2] The inclusion of such fluorinated motifs is a common strategy in the design of modern pharmaceuticals.[3] The bromine atom provides a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), which are fundamental for constructing complex molecular architectures.[2][4] The nitrile group can be readily transformed into other critical functionalities, such as amines or carboxylic acids, further expanding its synthetic utility.[1][5]
This combination of features makes 3-Bromo-4-(trifluoromethoxy)benzonitrile a sought-after intermediate for creating novel compounds with tailored biological activities and material properties. This guide provides a comprehensive overview of its core physical properties and outlines rigorous, field-proven protocols for their experimental determination and structural verification.
Section 2: Core Physicochemical Properties
While 3-Bromo-4-(trifluoromethoxy)benzonitrile is available from specialty chemical suppliers, comprehensive experimental data on its physical properties is not extensively reported in public literature. The following table summarizes its known identifiers and provides calculated values or estimates based on its structure and data from isomeric compounds. The subsequent sections provide detailed protocols for the experimental validation of these properties.
| Property | Value / Description | Source |
| IUPAC Name | 3-Bromo-4-(trifluoromethoxy)benzonitrile | - |
| CAS Number | 191602-89-8 | [6] |
| Molecular Formula | C₈H₃BrF₃NO | [6] |
| Molecular Weight | 266.02 g/mol | [7] |
| Appearance | Likely a white to off-white solid at room temperature. | Inferred from related compounds |
| Melting Point | Data not available. Requires experimental determination. | - |
| Boiling Point | Data not available. Requires experimental determination. | - |
| Density | Data not available. Requires experimental determination. | - |
| Solubility | Expected to have low solubility in water but good solubility in common organic solvents such as dichloromethane, chloroform, and toluene. | [8] |
Section 3: Experimental Determination of Physical Properties
As a Senior Application Scientist, the emphasis must be on rigorous, reproducible methodology. The following protocols are designed to be self-validating systems for any researcher handling this or similar novel compounds.
Preamble on Safety: Based on the Safety Data Sheets (SDS) for closely related isomers, 3-Bromo-4-(trifluoromethoxy)benzonitrile should be handled with caution. It is presumed to be toxic if swallowed, inhaled, or in direct contact with skin, and is expected to cause serious skin and eye irritation.[9] All manipulations must be performed in a certified chemical fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Workflow for Physical Property Determination
The logical flow for characterizing a new or uncharacterized compound is outlined below. This ensures that purity is assessed before other properties are measured.
Caption: Workflow for the comprehensive characterization of a chemical substance.
Protocol 3.1: Determination of Melting Point
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Causality and Rationale: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. A sharp, narrow melting range (typically < 2 °C) is indicative of high purity, whereas a broad or depressed melting range suggests the presence of impurities. This measurement is a critical first step before proceeding to more complex analyses.
-
Methodology (Digital Melting Point Apparatus):
-
Sample Preparation: Ensure the sample is completely dry by placing it in a vacuum oven at a temperature well below its expected melting point (e.g., 40-50 °C) for several hours.
-
Capillary Loading: Finely crush a small amount of the dried solid on a watch glass. Tamp the open end of a glass capillary tube into the powder to collect a small amount of material.
-
Packing: Tap the sealed end of the capillary on a hard surface to pack the sample down to a height of 2-3 mm.
-
Measurement:
-
Insert the capillary into the heating block of the apparatus.
-
Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly find an approximate melting range.
-
Allow the apparatus to cool. Using a fresh capillary, repeat the measurement with a slow heating ramp (1-2 °C/min) starting from ~20 °C below the approximate melting point.
-
-
Data Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). Report this range as the melting point.
-
Protocol 3.2: Determination of Boiling Point (Micro-Scale)
-
Causality and Rationale: For high molecular weight organic compounds, determining the boiling point at atmospheric pressure can lead to decomposition. A micro-scale determination under reduced pressure is therefore the preferred method. This approach conserves valuable material and avoids thermal degradation, providing a more accurate measure of the substance's volatility. A known boiling point for the related compound 3-bromo-4-fluoro-benzonitrile is 115-116 °C at 20 mmHg, suggesting a high boiling point for the target compound at atmospheric pressure.[10]
-
Methodology (Siwoloboff Method):
-
Setup: Attach a small test tube (e.g., 6x50 mm) containing 0.1-0.2 mL of the sample to a thermometer using a rubber band or wire.
-
Capillary Insertion: Take a standard melting point capillary, seal one end in a flame, and place it into the test tube with the open end down.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil).
-
Observation: Heat the bath slowly (2-3 °C/min). As the liquid heats, a stream of bubbles will emerge from the inverted capillary as trapped air expands.
-
Equilibrium: Continue heating until a rapid, continuous stream of bubbles is observed. Then, turn off the heat and allow the bath to cool slowly.
-
Data Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary. This is the point where the external pressure equals the vapor pressure of the substance.
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Section 4: Spectroscopic and Structural Characterization
Spectroscopic analysis is non-negotiable for confirming the chemical identity and structural integrity of the compound. The data obtained provides an immutable fingerprint, validating that the material corresponds to 3-Bromo-4-(trifluoromethoxy)benzonitrile.
Workflow for Structural Confirmation
Caption: Workflow for the spectroscopic confirmation of molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Expected ¹H NMR: The aromatic region should show signals corresponding to three protons. Based on the substitution pattern, one would expect a doublet, a singlet (or narrow doublet), and a doublet of doublets. The precise chemical shifts and coupling constants will depend on the combined electronic effects of the three substituents.
-
Expected ¹³C NMR: A total of 8 distinct carbon signals are predicted. Key signals would include the nitrile carbon (~115-120 ppm), the carbon attached to the trifluoromethoxy group (a quartet due to C-F coupling), the carbon attached to bromine, and the three aromatic CH carbons.
-
Expected ¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift can be compared to literature values for similar aryl trifluoromethoxy compounds to confirm the group's presence.[11][12]
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of the benzene ring. |
| Nitrile (C≡N) Stretch | 2240 - 2220 | A sharp, strong peak characteristic of the nitrile group. |
| C-F Stretches | 1300 - 1100 | Strong, broad absorptions confirming the trifluoromethoxy group. |
| Aryl C-O Stretch | 1250 - 1200 | Confirms the ether linkage of the trifluoromethoxy group. |
| C-Br Stretch | 680 - 515 | Confirms the presence of the bromo substituent. |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition. The most critical diagnostic feature will be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will exhibit two peaks of nearly equal intensity: one for the molecular ion containing ⁷⁹Br and another at M+2 for the ion containing ⁸¹Br. This 1:1 isotopic signature is definitive proof of the presence of a single bromine atom in the molecule.
Section 5: Handling, Storage, and Safety
-
Handling: Always use this compound within a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes. Engineering controls, such as local exhaust ventilation, should be in place.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[8] The container should be kept tightly sealed to prevent moisture ingress.[8][13]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Section 6: Conclusion
3-Bromo-4-(trifluoromethoxy)benzonitrile is a valuable chemical intermediate with significant potential in drug discovery and materials science. While its physical properties are not yet widely documented, this guide provides a robust framework for their determination. By following the detailed protocols for measuring physical constants and the workflows for spectroscopic confirmation, researchers and scientists can ensure the quality and identity of their material, leading to more reliable and reproducible results in their R&D endeavors. The principles of causality and self-validation embedded in these methodologies are crucial for maintaining the highest standards of scientific integrity.
Section 7: References
-
The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from
-
3-Bromo-4-(trifluoromethyl)benzonitrile | 1212021-55-0. (n.d.). Sigma-Aldrich. Retrieved from
-
4-Bromo-3-(trifluoromethoxy)benzonitrile | 928136-78-1. (n.d.). Fluoromart. Retrieved from
-
3-Bromo-4-fluorobenzonitrile, 98%. (n.d.). Thermo Fisher Scientific. Retrieved from
-
3-Trifluoromethyl-4-bromobenzonitrile synthesis. (n.d.). ChemicalBook. Retrieved from
-
Synthesis of 3-bromo-4-fluoro-benzonitrile. (n.d.). PrepChem.com. Retrieved from
-
Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). (n.d.). Cheméo. Retrieved from
-
4-Bromo-3-(trifluoromethyl)benzonitrile | 1735-53-1. (n.d.). Sigma-Aldrich. Retrieved from
-
3-Bromo-5-(trifluoromethyl)benzonitrile. (n.d.). PubChem. Retrieved from
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from
-
SAFETY DATA SHEET - 4-Bromo-3-(trifluoromethyl)benzonitrile. (2025). TCI Chemicals. Retrieved from
-
Supporting Information. (n.d.). American Chemical Society. Retrieved from
-
SAFETY DATA SHEET - 4-Bromo-α,α,α-trifluorotoluene. (2025). Sigma-Aldrich. Retrieved from
-
3-BROMO-4-HYDROXYBENZONITRILE(2315-86-8) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved from
-
4-Bromo-3-(Trifluoromethyl)Benzonitrile | Properties, Uses, Safety Data. (n.d.). Nanjing Finechem Holding Co.,Limited. Retrieved from
-
Exploring 4-Bromo-2-(trifluoromethyl)benzonitrile: Properties and Applications. (n.d.). Retrieved from
-
SAFETY DATA SHEET - 4-Bromo-3-(trifluoromethyl)benzonitrile. (2024). Fluorochem. Retrieved from
-
SAFETY DATA SHEET - 3-Bromo-4-methoxybenzonitrile. (2024). Fisher Scientific. Retrieved from
-
4-Bromo-3-(Trifluoromethoxy)Benzonitrile. (n.d.). MySkinRecipes. Retrieved from
-
3-Bromo-4-fluorobenzonitrile. (n.d.). PubChem. Retrieved from
-
What is the synthesis method of 4-Bromo-3-fluorobenzonitrile and its applications? (n.d.). FAQ. Retrieved from
-
4-Bromo-3-trifluoromethylbenzonitrile. (n.d.). Chem-Impex. Retrieved from
-
3-(TRIFLUOROMETHOXY)BENZONITRILE(52771-22-9) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved from
-
Benzonitrile, 4-bromo-3-(trifluoromethyl)-. (n.d.). CymitQuimica. Retrieved from
-
3-Bromo-4-(trifluoromethoxy)benzonitrile | 191602-89-8. (n.d.). Matrix Scientific. Retrieved from
-
The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from
-
3-(Trifluoromethoxy)bromobenzene. (n.d.). NIST WebBook. Retrieved from
-
3-Bromo-4-hydroxybenzonitrile. (n.d.). PubChem. Retrieved from
-
4-Bromo-3-fluorobenzonitrile | CAS Number 133059-44-6. (n.d.). Ossila. Retrieved from
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved from
Sources
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. ossila.com [ossila.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 191602-89-8 Cas No. | 3-Bromo-4-(trifluoromethoxy)benzonitrile | Matrix Scientific [matrixscientific.com]
- 7. 4-Bromo-3-(Trifluoromethoxy)Benzonitrile [myskinrecipes.com]
- 8. 4-Bromo-3-(Trifluoromethyl)Benzonitrile | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. prepchem.com [prepchem.com]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. chemimpex.com [chemimpex.com]
